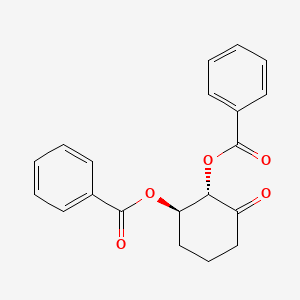
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate is a chemical compound that features a cyclohexane ring with an oxo group at the third position and two benzoate groups attached to the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with benzoic acid derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoate derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The benzoate groups can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2-diyl dibenzoate: Lacks the oxo group, resulting in different chemical properties and reactivity.
Cyclohexane-1,2-diol dibenzoate: Contains hydroxyl groups instead of the oxo group, leading to different biological activities.
Cyclohexane-1,2-dione dibenzoate: Features two oxo groups, which significantly alter its chemical behavior and applications.
Uniqueness
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate is unique due to the presence of both the oxo group and the benzoate groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61140-48-5 |
|---|---|
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[(1R,2S)-2-benzoyloxy-3-oxocyclohexyl] benzoate |
InChI |
InChI=1S/C20H18O5/c21-16-12-7-13-17(24-19(22)14-8-3-1-4-9-14)18(16)25-20(23)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2/t17-,18-/m1/s1 |
Clé InChI |
MGYZVFGNSGXGHL-QZTJIDSGSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C(=O)C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC(C(C(=O)C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


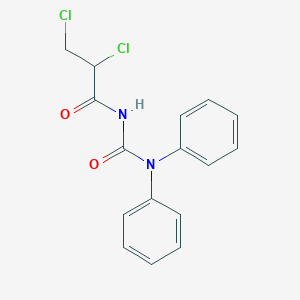
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
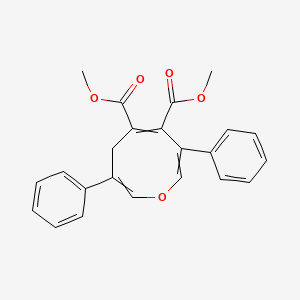




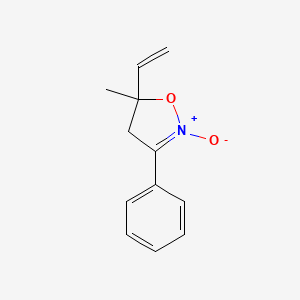
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
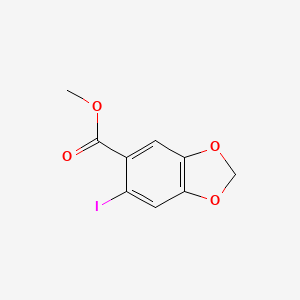
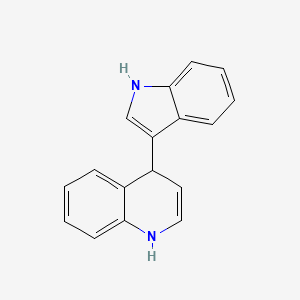
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
